molecular formula C18H21N3O2S B2743287 4-OXO-4-PHENYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BUTANAMIDE CAS No. 1448033-31-5

4-OXO-4-PHENYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BUTANAMIDE

Cat. No.: B2743287
CAS No.: 1448033-31-5
M. Wt: 343.45
InChI Key: ZKOSAKIZQZWWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-OXO-4-PHENYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BUTANAMIDE is a complex organic compound that features a thiazole ring, a piperidine ring, and a butanamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-OXO-4-PHENYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BUTANAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions .

The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiazole intermediate. The final step involves the formation of the butanamide group through an amide coupling reaction, often using reagents like carbodiimides (e.g., DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-OXO-4-PHENYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-OXO-4-PHENYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BUTANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-OXO-4-PHENYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BUTANAMIDE apart is its unique combination of functional groups, which can confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

4-oxo-4-phenyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c22-16(14-4-2-1-3-5-14)6-7-17(23)20-15-8-11-21(12-9-15)18-19-10-13-24-18/h1-5,10,13,15H,6-9,11-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOSAKIZQZWWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCC(=O)C2=CC=CC=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.